2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;methane;hydrobromide
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Overview
Description
This compound has shown significant potential in mobilizing stem cells into peripheral blood by inhibiting the binding of stromal cell-derived factor-1α (SDF-1α) to CXCR4 . It has been studied for its applications in treating various conditions, including choroid neovascularization and myocardial infarction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TG-0054 (hydrobromide) involves multiple steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Custom synthesis services are available for research purposes .
Industrial Production Methods: Industrial production of TG-0054 (hydrobromide) is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis followed by purification steps such as crystallization and chromatography. The compound is then formulated into its hydrobromide salt form for enhanced stability and bioavailability .
Chemical Reactions Analysis
Types of Reactions: TG-0054 (hydrobromide) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild to moderate conditions.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
TG-0054 (hydrobromide) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study CXCR4-mediated signaling pathways and interactions.
Biology: Employed in research on stem cell mobilization and homing, as well as in studies on inflammation and immune response.
Medicine: Investigated for its potential in treating conditions such as myocardial infarction, choroid neovascularization, and various hematological disorders. .
Industry: Utilized in the development of new therapeutic agents targeting CXCR4 and related pathways.
Mechanism of Action
TG-0054 (hydrobromide) exerts its effects by antagonizing the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its ligand SDF-1α. This inhibition prevents the sequestration of CD34+ stem cells in the bone marrow, leading to their mobilization into peripheral blood . The compound also attenuates inflammation and preserves cardiac function in models of myocardial infarction .
Comparison with Similar Compounds
Plerixafor: Another CXCR4 antagonist used for stem cell mobilization. It has a different chemical structure but similar biological activity.
AMD3100: A bicyclam molecule that also targets CXCR4 and is used in stem cell mobilization.
Uniqueness of TG-0054 (Hydrobromide): TG-0054 (hydrobromide) is unique due to its high potency, oral bioavailability, and favorable safety profile. It has shown superior efficacy in mobilizing stem cells compared to other CXCR4 antagonists, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C28H56BrN8O3P |
---|---|
Molecular Weight |
663.7 g/mol |
IUPAC Name |
2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;methane;hydrobromide |
InChI |
InChI=1S/C27H51N8O3P.CH4.BrH/c28-25-19-26(35-15-13-34(14-16-35)17-18-39(36,37)38)33-27(32-25)31-21-23-9-7-22(8-10-23)20-29-11-4-12-30-24-5-2-1-3-6-24;;/h19,22-24,29-30H,1-18,20-21H2,(H2,36,37,38)(H3,28,31,32,33);1H4;1H |
InChI Key |
NEWPPYXAPZXBAV-UHFFFAOYSA-N |
Canonical SMILES |
C.C1CCC(CC1)NCCCNCC2CCC(CC2)CNC3=NC(=CC(=N3)N4CCN(CC4)CCP(=O)(O)O)N.Br |
Origin of Product |
United States |
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